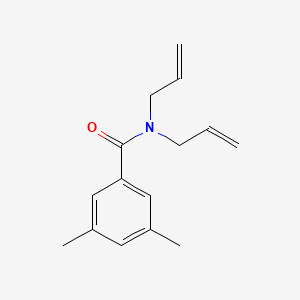

N,N-diallyl-3,5-dimethylbenzamide

Description

Overview of N,N-Disubstituted Benzamides in Chemical Research

N,N-disubstituted benzamides are a class of organic compounds where the nitrogen atom of the amide group is bonded to two additional, non-hydrogen substituents. This particular arrangement makes the amide group a tertiary amide. This structural feature is central to their broad utility in various scientific domains. In medicinal chemistry, the N,N-disubstituted benzamide (B126) framework is considered a "privileged scaffold" because it appears in a wide range of biologically active compounds. researchgate.net These derivatives are explored for their potential as anticancer, anti-inflammatory, and antidepressant agents, among other therapeutic applications. researchgate.net The stability of the amide bond and its capacity to engage in specific molecular interactions are key to its success in drug design. researchgate.netelsevierpure.com Beyond pharmaceuticals, these compounds serve as crucial building blocks in organic synthesis and are investigated for applications in materials science. acs.org

Significance of Aromatic Ring Substitution Patterns: Focus on 3,5-Dimethylbenzamide (B1616538) Core Structure

The identity and position of substituents on the aromatic ring of a benzamide profoundly influence its electronic and steric properties, which in turn dictate its behavior. The 3,5-dimethyl substitution pattern, specifically, places two methyl groups at the meta-positions of the phenyl ring.

From an electronic standpoint, methyl groups are weakly electron-donating, which can subtly influence the reactivity of the aromatic ring. Sterically, the two methyl groups flank the amide linkage, creating a defined three-dimensional space around the functional group. This steric hindrance can restrict the rotation of the C-N amide bond, leading to more defined molecular conformations. This conformational rigidity is a valuable attribute in rational drug design, where a specific molecular shape is often required for effective binding to a biological target like an enzyme or receptor. acs.org The 3,5-dimethylphenyl group itself is a common structural motif in various biologically active molecules and synthetic intermediates. guidechem.comnih.gov

Role of N-Allyl Moieties in Organic Synthesis and Materials Science

The incorporation of allyl groups (–CH₂–CH=CH₂) onto the amide nitrogen introduces a highly versatile and reactive functionality. wikipedia.org An N-allyl group provides a reactive handle for a multitude of chemical transformations, making N,N-diallyl amides valuable intermediates in organic synthesis. The carbon-carbon double bond within the allyl group is particularly reactive. wikipedia.org

This double bond can readily participate in important synthetic reactions such as:

In materials science, the ability of allyl groups to undergo polymerization is exploited to create cross-linked polymer networks. nih.govnih.gov These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings, adhesives, and advanced composites. nih.gov

Academic Research Trajectories for N,N-Diallyl-3,5-dimethylbenzamide

A review of current scientific literature indicates that this compound is a known chemical entity, primarily available through chemical suppliers, but it has not been the subject of extensive, dedicated academic research. Its existence is noted in chemical databases, but detailed studies on its synthesis, reactivity, and application are sparse.

However, based on its distinct structural components, several logical research trajectories can be proposed. The primary avenue of investigation would be its use as a synthetic intermediate. The two N-allyl groups are ripe for chemical modification. For instance, selective oxidation or functionalization of one or both allyl groups could lead to the synthesis of more complex molecules. The double bonds could be leveraged in ring-closing metathesis reactions to construct novel heterocyclic systems containing the 3,5-dimethylbenzamide core.

Another potential area of research is in polymer chemistry. This compound could serve as a cross-linking agent or a monomer in radical polymerization reactions. nih.govcmu.edu The rigid, substituted aromatic core combined with the flexible, reactive allyl chains could lead to the formation of polymers with unique thermal and mechanical properties.

Finally, the compound could be explored in coordination chemistry. The oxygen atom of the amide carbonyl and the π-systems of the two allyl double bonds could act in concert to chelate metal ions, forming novel organometallic complexes. These complexes could then be screened for catalytic activity in various organic transformations.

Basic physicochemical data for the compound are available and provide a foundation for such future research endeavors.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO/c1-5-7-16(8-6-2)15(17)14-10-12(3)9-13(4)11-14/h5-6,9-11H,1-2,7-8H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZXSGISZDJAAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N(CC=C)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Diallyl 3,5 Dimethylbenzamide

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of N,N-diallyl-3,5-dimethylbenzamide reveals that the central amide bond is the primary strategic disconnection. This bond can be formed through the reaction of an activated 3,5-dimethylbenzoic acid derivative with diallylamine (B93489). This leads to two principal precursors: 3,5-dimethylbenzoic acid and diallylamine. The 3,5-dimethylbenzoic acid requires activation, most commonly through its conversion to a more reactive species such as an acyl halide or by the in-situ formation of an active ester using a coupling reagent.

Key Precursors:

3,5-Dimethylbenzoic acid: The foundational aromatic carboxylic acid.

Diallylamine: The secondary amine that provides the N,N-diallyl functionality.

Activating Agents: Reagents to enhance the electrophilicity of the carbonyl carbon of 3,5-dimethylbenzoic acid.

Synthesis of 3,5-Dimethylbenzoic Acid Derivatives

The conversion of the relatively unreactive 3,5-dimethylbenzoic acid into a more electrophilic species is a critical step in the synthesis of this compound. The most common approach is the formation of an acyl halide.

Preparation of 3,5-Dimethylbenzoyl Halides (e.g., Chloride, Bromide)

The synthesis of 3,5-dimethylbenzoyl chloride is a well-established procedure, typically achieved by reacting 3,5-dimethylbenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl) that can be easily removed. google.com

The reaction involves the nucleophilic attack of the carboxylic acid oxygen on the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular rearrangement to yield the acyl chloride. The use of a staged reaction, with careful temperature control, can lead to high purity and yield of the final product. google.com

Table 1: Representative Conditions for the Synthesis of 3,5-Dimethylbenzoyl Chloride

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Thionyl chloride | Toluene | 80 | 5 | High | --- |

| Thionyl chloride | None | 35-50, then reflux | 2.5-3.5 | 98.5-99.9 | google.com |

| Oxalyl chloride | Dichloromethane (B109758) | 0 to room temp | 4 | High | --- |

Note: The data in this table is compiled from various sources describing the synthesis of acyl chlorides and may not represent a single optimized procedure.

Alternative Activation Strategies for 3,5-Dimethylbenzoic Acid

Beyond acyl halides, other methods can be employed to activate 3,5-dimethylbenzoic acid for amidation. These strategies often involve the in-situ generation of a highly reactive intermediate. One such method is the use of phosphorus-based reagents. For instance, the combination of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can activate carboxylic acids for amidation. organic-chemistry.org This approach proceeds through the formation of an acyloxyphosphonium species, which is highly susceptible to nucleophilic attack by an amine.

Another approach involves the use of reagents that form mixed anhydrides. However, for the synthesis of this compound, the direct conversion to the acyl chloride remains the most straightforward and commonly employed activation strategy.

Amidation Reactions with Diallylamine

Once the 3,5-dimethylbenzoic acid is activated, the subsequent amidation with diallylamine can be achieved through several methods. The choice of method often depends on the desired reaction conditions, scale, and purification requirements.

Direct Condensation Methods

Direct condensation typically refers to the reaction of an acyl halide with an amine. The Schotten-Baumann reaction provides a classic and effective set of conditions for this transformation. byjus.comwikipedia.org This method involves reacting the acyl chloride with the amine in the presence of an aqueous base, such as sodium hydroxide (B78521). byjus.comwikipedia.org The base serves to neutralize the hydrogen chloride that is formed as a byproduct, driving the reaction to completion. byjus.com

A plausible procedure for the synthesis of this compound via the Schotten-Baumann reaction would involve the slow addition of 3,5-dimethylbenzoyl chloride to a stirred mixture of diallylamine and an aqueous base solution. The product, being organic-soluble, can then be extracted and purified.

Coupling Reagent-Mediated Approaches

In modern organic synthesis, a wide array of coupling reagents have been developed to facilitate amide bond formation directly from carboxylic acids and amines, avoiding the need to first prepare an acyl chloride. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides: Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by the amine. peptide.com A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which can be difficult to remove.

Phosphonium Reagents: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient for amide bond formation. They generate an activated benzotriazolyl ester in situ. peptide.com

Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that forms a reactive HOAt ester. It is often used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). peptide.com

Table 2: Representative Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive/Base | Solvent | General Efficacy |

| DCC | None | Dichloromethane | Good, but DCU byproduct |

| PyBOP | DIPEA | Dimethylformamide | High |

| HATU | DIPEA | Dimethylformamide | Very High |

| TPTU | HOBt | Dichloromethane | High, potential for epimerization |

Note: This table provides a general overview of common coupling reagents and their typical applications.

For the synthesis of this compound, a coupling reagent-mediated approach would involve mixing 3,5-dimethylbenzoic acid, diallylamine, the chosen coupling reagent, and a suitable base in an appropriate aprotic solvent. The reaction progress can be monitored by standard chromatographic techniques, followed by workup and purification to isolate the desired product.

Catalytic Amidation Protocols

Modern synthetic chemistry increasingly favors catalytic methods that form amide bonds directly from carboxylic acids and amines, minimizing waste and simplifying procedures. One of the most common traditional methods for synthesizing amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acid chloride in the presence of a base. organic-chemistry.orgwikipedia.orgiitk.ac.intestbook.com This reaction is typically performed in a two-phase solvent system where an aqueous base neutralizes the hydrochloric acid generated, driving the reaction to completion. wikipedia.org For this compound, this would involve reacting 3,5-dimethylbenzoyl chloride with diallylamine.

More advanced catalytic approaches bypass the need for activating agents like thionyl chloride. These direct methods couple a carboxylic acid (3,5-dimethylbenzoic acid) with an amine (diallylamine) using a catalyst. A variety of catalysts have been shown to be effective for this type of transformation:

Boron-Based Catalysts : Reagents such as tris(2,2,2-trifluoroethyl) borate (B1201080), B(OCH₂CF₃)₃, have been demonstrated to be effective for the direct amidation of various carboxylic acids and amines. acs.org These reactions are often high-yielding and can be performed with equimolar amounts of the acid and amine. acs.org

Metal Catalysts : Numerous metal complexes have been employed to catalyze amide bond formation. Ruthenium N-heterocyclic carbene complexes can facilitate the direct synthesis of amides from alcohols and amines, proceeding through an initial dehydrogenation of the alcohol. nih.gov Other reported metal-based catalysts for direct amidation include those based on zirconium, titanium, and scandium. core.ac.uk Magnetic cobalt ferrite (B1171679) nanoparticles (CoFe₂O₄ NPs) have also been used as a recyclable nanocatalyst for the oxidative amidation of methylarenes with amine hydrochlorides. rsc.org

Non-Metal Catalysts : Simple organic molecules like imidazole (B134444) have been shown to catalyze the direct synthesis of amides from carboxylic acids using urea (B33335) as a stable nitrogen source, avoiding the need for coupling agents. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For the Schotten-Baumann approach , optimization involves the choice of base and solvent system. An inorganic base like sodium hydroxide in water is common, while the reactants and product remain in an organic solvent like dichloromethane or diethyl ether. wikipedia.org The slow addition of the base is a key technique for maintaining optimal pH and maximizing yield. organic-chemistry.org

For direct catalytic amidation , optimization focuses on the catalyst system. For instance, in imidazole-catalyzed amidations, factors such as the catalyst loading and the amount of the nitrogen source (e.g., urea) are crucial. nih.gov Increasing the temperature can also be necessary to drive the reaction to completion, particularly with sterically hindered substrates. nih.gov Microwave-assisted synthesis has emerged as a technique to dramatically shorten reaction times and improve energy efficiency in direct amidation reactions. mdpi.com

The following table illustrates how reaction conditions can be optimized for the direct synthesis of amides from carboxylic acids and amines, providing a model for the synthesis of the target compound.

| Catalyst System | Amine | Carboxylic Acid | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Imidazole (20 mol%) | Urea | Phenylacetic Acid | Octane, 120 °C, 24 h | 91% | nih.gov |

| Imidazole (20 mol%) | N,N'-Dimethylurea | Phenylacetic Acid | Octane, 130 °C, 24 h | 84% | nih.gov |

| B(OCH₂CF₃)₃ (2 equiv) | Benzylamine | Benzoic Acid | MeCN, 80 °C, 15 h | 91% | acs.org |

| Ceric Ammonium (B1175870) Nitrate (CAN) | p-Toluidine | p-Toluic Acid | Microwave, Solvent-free | High | mdpi.com |

Advanced Purification and Isolation Techniques

Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. For a tertiary amide like this compound, which is likely a liquid at room temperature, chromatographic methods are particularly relevant. researchgate.net

Chromatographic Separation Methods

Column chromatography is a standard technique for the purification of organic compounds. For amides, silica (B1680970) gel is a common stationary phase, with a solvent system (eluent) typically composed of a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent like ethyl acetate. chemicalbook.com The polarity of the eluent is adjusted to achieve effective separation of the target amide from impurities.

For complex or polar amide mixtures, reversed-phase chromatography can be a powerful alternative. biotage.com In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as a mixture of water and methanol (B129727) or acetonitrile). biotage.comnih.gov

Modern purification strategies sometimes aim to avoid traditional column chromatography, which can be time-consuming and generate significant solvent waste. One approach involves using scavenger resins. For example, after a borate-catalyzed amidation, the reaction mixture can be treated with specific ion-exchange resins that bind unreacted starting materials and borate byproducts, allowing the pure amide product to be isolated by simple filtration. nih.gov

Crystallization Strategies for Enhanced Purity

Crystallization is a fundamental and highly effective method for purifying solid organic compounds. google.com Although this compound is likely a liquid, this technique is paramount for purifying solid starting materials, such as 3,5-dimethylbenzoic acid, or for solid amide analogues. Recrystallization is often considered the method of choice for purifying amides when applicable. researchgate.net

The process involves dissolving the impure compound in a minimum amount of a hot solvent in which the compound is highly soluble, but in which the impurities are either very soluble or insoluble. google.com As the saturated solution slowly cools, the solubility of the target compound decreases, causing it to form pure crystals. Impurities remain dissolved in the solvent (the mother liquor) and are removed by filtration. google.com Common solvents for the recrystallization of amides include polar solvents like ethanol, acetone, and acetonitrile. researchgate.net Proper technique, such as slow cooling to allow for the formation of large, pure crystals, is crucial for success. google.com

Exploration of Sustainable Synthetic Pathways

In line with the principles of green chemistry, significant research has focused on developing more environmentally benign routes to amide bond formation. nih.gov These sustainable pathways aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Key areas of exploration for the sustainable synthesis of this compound include:

Catalyst-Free Reactions in Aqueous Media : Some reactions, such as the N,N-diallylation of anilines with allyl bromide, have been successfully performed in an aqueous alcohol solution in the presence of a simple base like potassium carbonate, completely avoiding the need for a catalyst. researchgate.net Applying this principle to amide formation would represent a significant green advancement.

Biocatalysis : Enzymes offer a highly selective and environmentally friendly alternative to chemical catalysts. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been used to catalyze the formation of amides from free carboxylic acids and amines in green solvents like cyclopentyl methyl ether, often with excellent yields and without the need for intensive purification. nih.gov

Solvent-Free and Microwave-Assisted Reactions : Performing reactions without a solvent minimizes waste and simplifies product isolation. Combining solvent-free conditions with microwave irradiation can lead to extremely fast and efficient amide synthesis with low energy consumption. mdpi.com

Use of Safer Reagents : Research is ongoing to replace hazardous reagents traditionally used in amide synthesis. This includes developing alternatives to explosive or allergenic coupling agents and using stable, easy-to-handle nitrogen sources like urea in place of gaseous ammonia. nih.govnih.gov

These innovative approaches pave the way for the production of amides like this compound through processes that are not only efficient but also significantly safer and more sustainable.

Despite a comprehensive search for scholarly articles and data pertaining to the chemical compound This compound , there is insufficient publicly available scientific literature to generate a detailed article on its chemical reactivity and transformational chemistry as per the requested outline.

Searches for specific reactions such as nucleophilic acyl substitution, hydrolysis, reduction of the amide carbonyl group, N-alkylation, N-acylation, and olefin metathesis involving this compound did not yield specific research findings, detailed experimental data, or kinetic studies for this particular compound.

While general principles of amide and olefin reactivity are well-established in organic chemistry, the strict requirement to focus solely on "this compound" and not extrapolate from related compounds prevents the creation of a scientifically accurate and detailed article as requested. The available literature focuses on analogous but structurally distinct molecules, and applying those findings to the subject compound would be speculative and not in line with the provided instructions.

Therefore, this article cannot be generated at this time due to the lack of specific scientific data for this compound in the public domain.

Chemical Reactivity and Transformational Chemistry

Reactions Involving the Allyl Substituents

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

The double bonds of the allyl groups readily undergo addition reactions.

Hydrogenation: Catalytic hydrogenation of the two allyl groups in N,N-diallyl-3,5-dimethylbenzamide would lead to the saturated analogue, N,N-dipropyl-3,5-dimethylbenzamide. This reaction is typically carried out using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bonds would yield the corresponding vicinal dihalides. For instance, reaction with bromine would produce N,N-bis(2,3-dibromopropyl)-3,5-dimethylbenzamide. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. msu.edu

Hydroboration-Oxidation: This two-step sequence allows for the anti-Markovnikov hydration of the allyl groups. Treatment with a borane (B79455) reagent (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide in a basic medium would yield N,N-bis(3-hydroxypropyl)-3,5-dimethylbenzamide. wikipedia.org

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation, Allylic Oxidation)

The electron-rich double bonds of the allyl groups are susceptible to oxidation.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the allyl groups into epoxides, yielding N,N-bis(oxiran-2-ylmethyl)-3,5-dimethylbenzamide. The epoxidation of allylic amines can exhibit high diastereoselectivity. nih.gov

Dihydroxylation: The allyl groups can be converted to vicinal diols. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO), or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions. Asymmetric dihydroxylation can be achieved using Sharpless dihydroxylation conditions, which employ a chiral ligand to control the stereochemical outcome. nih.gov This would yield N,N-bis(2,3-dihydroxypropyl)-3,5-dimethylbenzamide.

Allylic Oxidation: This reaction involves the oxidation of the carbon atom adjacent to the double bond. Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants can be used. This would introduce a carbonyl or hydroxyl group at the allylic position, leading to more complex functionalized products. The allylic oxidation of cyclic enamides using tert-butyl hydroperoxide (TBHP) catalyzed by dirhodium caprolactamate has been shown to be an effective method. researchgate.net

Polymerization Initiated at Allyl Sites

The presence of two allyl groups makes this compound a potential monomer for polymerization. Radical polymerization of diallyl compounds often proceeds via a cyclopolymerization mechanism, where alternating intermolecular and intramolecular propagation steps lead to the formation of polymers containing five- or six-membered rings within the polymer backbone. acs.org For this compound, this would likely result in a polymer with repeating pyrrolidine (B122466) units. The polymerization rate and the molecular weight of the resulting polymer can be influenced by the reaction conditions, including the choice of initiator and solvent. chemrxiv.org

Rearrangement Reactions of Allylic Groups

Allylic groups can undergo various rearrangement reactions, often under thermal or catalytic conditions. While specific studies on this compound are lacking, the general principles of allylic rearrangements can be applied. For example, the wikipedia.orgrsc.org-rearrangement of allylic ammonium (B1175870) ylides is a known process, though often a minor pathway compared to the rsc.org-sigmatropic rearrangement.

Reactivity of the 3,5-Dimethylphenyl Ring

The 3,5-dimethylphenyl ring is an aromatic system that can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring—the two methyl groups and the N,N-diallylcarboxamido group—will influence the position of substitution.

The methyl groups are activating, ortho- and para-directing substituents due to their electron-donating inductive and hyperconjugative effects. The N,N-diallylcarboxamido group is generally considered to be a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.

Typical electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃).

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a Lewis acid catalyst.

The specific conditions required and the regioselectivity of these reactions on this compound would need to be determined experimentally.

Electrophilic Aromatic Substitution (EAS) Reactions

The benzene (B151609) ring of this compound is the primary site for electrophilic aromatic substitution. The directing effects of the substituents on the ring play a crucial role in determining the regiochemical outcome of these reactions. The N,N-diallylcarboxamide group is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the two methyl groups at the 3- and 5-positions are activating, ortho- and para-directing groups.

Regioselectivity and Mechanistic Studies

The regioselectivity of electrophilic aromatic substitution on this compound is a subject of scientific interest. The substitution pattern is a result of the competing directing effects of the amide and methyl groups. In general, electron-donating groups (EDGs) like methyl groups direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) like the amide group direct them to the meta position. youtube.com

In the case of this compound, the positions ortho to the methyl groups (2-, 4-, and 6-positions) are activated. However, the 2- and 6-positions are sterically hindered by the adjacent bulky N,N-diallylcarboxamide group. The 4-position, being para to one methyl group and ortho to the other, is electronically activated and relatively less hindered. The positions meta to the amide group are the 2-, 4-, and 6-positions. Therefore, the directing effects of the methyl groups and the amide group converge to favor substitution at the 4-position.

Mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to analyze the stability of the intermediates formed during the reaction. researchgate.net For deactivated benzene derivatives, the electrophilic attack is the rate-determining step of the two-step mechanism. researchgate.net

Nitration and Halogenation Pathways

Nitration and halogenation are classic examples of electrophilic aromatic substitution reactions. For this compound, these reactions are expected to yield predominantly the 4-substituted product.

Nitration: The nitration of deactivated benzene derivatives is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. rsc.org The reaction with this compound would likely proceed as follows:

C13H15NO + HNO3/H2SO4 → C13H14N2O3 + H2O

Halogenation: Halogenation can be carried out using molecular halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). For highly activated rings, a less reactive reagent might be sufficient. youtube.com The expected major product for the bromination of this compound would be 4-bromo-N,N-diallyl-3,5-dimethylbenzamide.

Functional Group Transformations on Methyl Substituents

While the aromatic ring is a primary site of reactivity, the methyl groups can also undergo chemical transformations. These reactions typically require more forcing conditions compared to aromatic substitution.

Limited specific research has been published on the functional group transformations of the methyl substituents of this compound. However, general reactions of benzylic methyl groups can be considered. For instance, oxidation of the methyl groups to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate or chromium trioxide. It is important to note that such harsh conditions might also affect the allyl groups on the nitrogen atom.

Selective transformation of one methyl group over the other would be challenging due to their equivalent chemical environment.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structure. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR for Structural Connectivity and Isomerism

Proton NMR (¹H NMR) would be the initial and one of the most informative experiments performed on N,N-diallyl-3,5-dimethylbenzamide. It would provide crucial information on the number of distinct proton environments, their relative numbers (through integration), their electronic environments (chemical shift), and their connectivity to neighboring protons (spin-spin coupling).

For this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the two methyl groups on the benzene (B151609) ring, and the protons of the two allyl groups attached to the nitrogen atom. The allyl groups would present a complex set of signals corresponding to the methylene (B1212753) (-CH2-) and vinyl (-CH=CH2) protons, with characteristic coupling patterns. The potential for hindered rotation around the amide C-N bond could lead to magnetic non-equivalence of the two allyl groups, resulting in a more complex spectrum than might be initially predicted.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. This would allow for the direct observation and counting of all carbon atoms in the molecule.

The expected ¹³C NMR spectrum would show signals for the carbonyl carbon of the amide group, the aromatic carbons (including the substituted and unsubstituted positions), the carbons of the two methyl groups, and the carbons of the two allyl groups. The chemical shifts of these carbons would provide insight into their electronic environment. For instance, the carbonyl carbon would appear at a significantly downfield chemical shift.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D NMR spectra and for determining the complete molecular structure. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would be instrumental in tracing the connectivity within the allyl groups, showing which protons are adjacent to each other. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. youtube.com This would definitively link the proton signals of the methyl and allyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular framework. For example, it would show correlations from the allyl protons to the amide carbonyl carbon and from the aromatic protons to the carbons of the methyl groups. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about which protons are close to each other in space, regardless of whether they are connected through chemical bonds. This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could help to understand the spatial arrangement of the allyl groups relative to the benzene ring. researchgate.net

Dynamic NMR for Conformational Studies

The amide bond in this compound has a partial double bond character, which can lead to restricted rotation around the C-N bond. This phenomenon can result in the two allyl groups being in different chemical environments, a concept known as dynamic NMR. reddit.com By acquiring NMR spectra at different temperatures, it would be possible to study the kinetics of this rotational process. At low temperatures, one might observe separate signals for each of the two non-equivalent allyl groups. As the temperature increases, these signals would broaden and eventually coalesce into a single set of averaged signals when the rotation becomes fast on the NMR timescale.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of this compound with a high degree of accuracy. This precise mass measurement allows for the unambiguous determination of the molecular formula. The experimentally determined exact mass would be compared to the calculated theoretical mass for the chemical formula C15H19NO to confirm the elemental composition of the synthesized molecule.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a powerful tool for confirming the molecular structure of this compound by analyzing its fragmentation pattern upon ionization. In this process, the molecule is broken down into characteristic charged fragments, which are then detected based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint.

A key fragmentation pathway involves the cleavage of the amide bond, leading to the formation of a stable 3,5-dimethylbenzoyl cation. This fragment is indicative of the core benzamide (B126) structure. Another significant fragmentation event is the loss of one or both allyl groups from the nitrogen atom. The detection of fragments corresponding to these losses confirms the N,N-diallyl substitution. The presence of these specific fragments at their predicted mass-to-charge ratios provides unequivocal evidence for the assigned structure of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is employed to assess the purity of this compound and to identify any volatile byproducts that may be present from its synthesis. In GC, the compound is vaporized and separated from impurities as it passes through a column. A pure sample will ideally show a single, sharp peak in the resulting chromatogram.

The separated components are then introduced into the mass spectrometer for identification. The mass spectrum of the main peak should match the known fragmentation pattern of this compound, confirming its identity. Any additional peaks in the chromatogram represent impurities, and their mass spectra can be analyzed to determine their chemical structures. This allows for the identification of potential residual starting materials, such as 3,5-dimethylbenzoyl chloride and diallylamine (B93489), or other side products, which is crucial for quality control.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared and Raman spectroscopy, provides detailed information about the functional groups and bonding within the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which causes its chemical bonds to vibrate. The resulting IR spectrum displays a series of absorption bands, with the position of each band corresponding to a specific type of bond and functional group.

For this compound, the IR spectrum exhibits several characteristic absorptions. A strong band in the region of 1630-1660 cm⁻¹ is indicative of the C=O stretching vibration of the tertiary amide group. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The allyl groups also produce distinct signals, including C=C stretching around 1640 cm⁻¹ and =C-H stretching near 3080 cm⁻¹.

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) |

| Amide | C=O stretch | 1630-1660 |

| Aromatic Ring | C-H stretch | >3000 |

| C=C stretch | 1450-1600 | |

| Allyl Group | =C-H stretch | ~3080 |

| C=C stretch | ~1640 | |

| =C-H bend (out-of-plane) | 910-990 |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy offers a complementary perspective to IR spectroscopy. It involves the inelastic scattering of monochromatic light from the molecule, providing information about its vibrational modes. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.

In the Raman spectrum of this compound, the symmetric vibrations of the molecule are particularly prominent. The C=C stretching vibrations of the aromatic ring and the allyl groups are expected to produce strong Raman signals. The symmetric C-H stretching of the methyl groups is also readily observed. This complementary data from Raman spectroscopy, when combined with IR data, allows for a more complete and robust assignment of the molecule's vibrational modes.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The definitive method for determining the three-dimensional solid-state structure of this compound is single crystal X-ray diffraction. This technique involves irradiating a well-formed single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The analysis of this pattern allows for the calculation of the precise positions of all atoms within the crystal lattice. This yields a wealth of structural information, including accurate bond lengths, bond angles, and torsional angles. For this compound, this would reveal the exact conformation of the molecule, including the orientation of the diallyl groups relative to the benzoyl moiety. Furthermore, it provides insight into the intermolecular interactions that govern the packing of the molecules in the solid state.

Analysis of Intermolecular Interactions and Packing

No crystallographic data for this compound is currently available in the scientific literature. Therefore, a detailed analysis of its intermolecular interactions and crystal packing cannot be provided. Such an analysis would typically involve the examination of single-crystal X-ray diffraction data to determine the three-dimensional arrangement of molecules in the solid state. This would reveal key insights into the forces governing the crystal lattice, including potential hydrogen bonds, π-π stacking, and other non-covalent interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific UV-Vis spectroscopic data for this compound, including its absorption maxima (λmax) and corresponding molar absorptivity values, are not reported in the available scientific literature. This information is crucial for understanding the electronic transitions within the molecule when it absorbs ultraviolet or visible light. Typically, such spectra would provide insights into the π-electron system of the benzamide core and the influence of the N,N-diallyl and 3,5-dimethyl substituents on the electronic structure.

Theoretical and Computational Investigations of this compound

Following a comprehensive search of available scientific literature and computational chemistry databases, no specific theoretical or computational studies were found for the chemical compound this compound. The subsequent sections, therefore, cannot be populated with detailed research findings as requested.

The lack of accessible data suggests that this particular compound has not been the subject of published theoretical investigations, including Density Functional Theory (DFT) calculations for geometry optimization, molecular orbital analysis, or the prediction of spectroscopic parameters. Similarly, specific conformational analyses detailing rotational barriers and stable conformations for this compound are not available in the reviewed sources.

Consequently, the creation of data tables and a detailed discussion of research findings as outlined in the requested structure is not possible at this time.

Theoretical and Computational Investigations

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide a detailed picture of the conformational landscape and dynamic behavior of N,N-diallyl-3,5-dimethylbenzamide in different environments. By simulating the movement of atoms over time, researchers can understand how the molecule flexes, rotates, and interacts with its surroundings.

In a solution or condensed phase, the conformational freedom of this compound would be a key area of investigation. The rotation around the amide C-N bond is a well-known phenomenon in amides, often leading to distinct rotamers due to its partial double bond character. acs.orgazom.comnih.gov MD simulations could predict the energy barrier for this rotation and the relative populations of the resulting conformers at different temperatures.

Simulations of this compound in different solvents would also reveal the influence of the environment on its conformational preferences. The interactions between the solvent molecules and different parts of the compound, such as the aromatic ring, the carbonyl group, and the allyl double bonds, would be elucidated. This understanding is vital for predicting its behavior in various reaction conditions. Studies on similar benzamide (B126) derivatives have successfully employed MD simulations to understand their stability and interactions in complex biological systems. rsc.orgtandfonline.comtandfonline.comdntb.gov.ua

A hypothetical MD simulation could track key dihedral angles to characterize the conformational states of the molecule. The following table illustrates the type of data that could be generated.

| Dihedral Angle | Description | Predicted Dominant Conformation (°) |

| O=C-N-C(allyl) | Rotation around the amide bond | ~180 (trans) |

| C-N-C(allyl)-C=C | Orientation of the allyl group | Variable, multiple low-energy states |

| C(aromatic)-C(aromatic)-C=O | Orientation of the benzoyl group | Planar with the aromatic ring |

This table is illustrative and based on general principles of amide and allyl group behavior.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful approach to investigate the mechanisms of chemical reactions at the molecular level. For this compound, several reaction pathways could be explored, including reactions involving the allyl groups and transformations of the amide functionality.

A critical aspect of understanding a chemical reaction is identifying the transition state, which is the highest energy point along the reaction coordinate, and calculating the activation energy, the energy barrier that must be overcome for the reaction to occur. youtube.com DFT calculations are widely used for this purpose. nih.govrsc.orgresearchgate.net

For this compound, a potential reaction of interest would be an intramolecular cyclization involving the allyl groups. Computational modeling could be used to map out the potential energy surface for such a reaction, locating the transition state structure and calculating the activation energy. This information would be invaluable in predicting the feasibility of the reaction and the conditions required to promote it.

Another area of investigation could be the hydrolysis of the amide bond. While amides are generally stable, their hydrolysis can be catalyzed under certain conditions. nih.gov DFT calculations could model the reaction pathway for the acid- or base-catalyzed hydrolysis of this compound, providing insights into the mechanism and the energy barriers involved.

The following table presents hypothetical activation energies for potential reactions of this compound, based on typical values for similar reactions found in the literature.

| Reaction | Proposed Mechanism | Hypothetical Activation Energy (kcal/mol) |

| Intramolecular [4+2] Cycloaddition | Concerted | 25-35 |

| Acid-Catalyzed Hydrolysis | Nucleophilic acyl substitution | 20-30 |

| Base-Catalyzed Hydrolysis | Nucleophilic acyl substitution | 15-25 |

These values are hypothetical and intended for illustrative purposes. Actual values would require specific DFT calculations.

By combining the insights from molecular dynamics simulations and computational modeling of reaction mechanisms, a comprehensive theoretical understanding of the chemical behavior of this compound can be developed. This knowledge can guide future experimental work and the potential application of this compound in various fields of chemistry.

Exploration of Specialized Applications Non Prohibited Categories

Role as a Versatile Synthetic Intermediate

The molecular architecture of N,N-diallyl-3,5-dimethylbenzamide, featuring reactive allyl groups and a modifiable aromatic ring, positions it as a versatile precursor for the synthesis of more complex molecules and specialty chemicals.

Precursor for Complex Organic Molecules

The diallyl functionality of this compound serves as a key reactive handle for a variety of organic transformations, enabling the construction of intricate molecular frameworks. The two allyl groups can undergo a range of reactions, including but not limited to, olefin metathesis, hydroformylation, and various addition reactions across the double bonds. These reactions allow for the introduction of new functional groups and the extension of the carbon skeleton.

For instance, ring-closing metathesis can be employed to form nitrogen-containing heterocyclic structures, which are prevalent in many biologically active compounds and pharmaceuticals. The presence of the 3,5-dimethylphenyl group can influence the stereochemical outcome of these reactions and modify the electronic properties of the resulting molecules. While amides are generally less reactive towards nucleophilic acyl substitution, they can undergo hydrolysis under acidic or basic conditions to yield diallylamine (B93489) and 3,5-dimethylbenzoic acid, which can be further utilized in synthesis. libretexts.org

The synthesis of substituted benzamides is a field of active research, with various methods being developed for the acylation of amines. nih.gov These synthetic routes can be adapted to produce this compound and its derivatives, which can then serve as starting materials for more complex targets.

Building Block for Specialty Chemicals

This compound can be considered a "building block" for the creation of specialty chemicals with tailored properties. google.com The term "specialty chemicals" refers to compounds produced for specific applications, often characterized by their unique performance characteristics. The combination of the hydrophobic dimethylphenyl group and the reactive allyl groups allows for the design of molecules with specific solubility, thermal stability, and reactivity profiles.

For example, the modification of the allyl groups can lead to the synthesis of novel ligands for catalysis or new additives for lubricant and fuel formulations. The aromatic ring can also be functionalized further through electrophilic aromatic substitution, although the 3,5-dimethyl substitution pattern directs incoming electrophiles to specific positions. The inherent properties of benzamide (B126) derivatives, which have applications in medicinal chemistry and materials science, can be fine-tuned by the presence of the diallyl and dimethyl functionalities. researchgate.net

Potential in Advanced Materials Science

The presence of two polymerizable allyl groups makes this compound a promising candidate for applications in materials science, particularly in the synthesis of functional polymers and the development of novel material frameworks.

Monomer in the Synthesis of Functional Polymers

This compound can act as a functional monomer in polymerization reactions. Diallyl compounds are known to polymerize via a cyclolinear mechanism, which results in macromolecules containing alternating cyclic and linear units. researchgate.net This is in contrast to the simple linear polymerization of monovinyl monomers. The polymerization of diallyl monomers can be initiated by free radicals, but often requires specific conditions to overcome the tendency for degradative chain transfer, which can lead to low molecular weight polymers. researchgate.net

The incorporation of the 3,5-dimethylbenzamide (B1616538) moiety into a polymer backbone can impart specific functionalities. The amide group can participate in hydrogen bonding, influencing the polymer's mechanical properties and its interaction with other materials. The aromatic ring contributes to thermal stability and can be used to tune the refractive index of the resulting polymer. The development of functional aromatic polyamides is an active area of research, with a focus on creating materials with enhanced solubility and processability. mdpi.com

Table 1: Inferred Polymerization Characteristics of this compound

| Property | Inferred Characteristic | Rationale |

| Polymerization Mechanism | Cyclolinear Radical Polymerization | Typical for diallyl monomers. researchgate.net |

| Reactivity | Moderate | Allyl groups are generally less reactive than vinyl groups in polymerization. researchgate.net |

| Resulting Polymer Structure | Alternating cyclic and linear units with pendant 3,5-dimethylbenzoyl groups. | Based on the known polymerization of diallyl compounds. researchgate.net |

| Potential Polymer Properties | Enhanced thermal stability, specific solubility, potential for hydrogen bonding. | Contribution from the aromatic and amide moieties. |

Cross-linking Agent in Polymer Networks

The bifunctional nature of this compound, with its two allyl groups, makes it a potential cross-linking agent for creating polymer networks. researchgate.netnih.gov Cross-linking is a process that connects polymer chains, leading to the formation of a three-dimensional network structure. This transformation significantly alters the material's properties, often increasing its mechanical strength, thermal stability, and solvent resistance.

Table 2: Potential Effects of this compound as a Cross-linking Agent

| Property of Polymer Network | Expected Effect of Incorporation | Scientific Basis |

| Mechanical Strength | Increase | Formation of a 3D network structure. |

| Thermal Stability | Increase | Introduction of rigid aromatic groups into the network. |

| Swelling Behavior | Decrease | Higher cross-link density restricts the uptake of solvents. researchgate.net |

| Porosity | Creation of a defined porous structure | The bulky substituent can influence the packing of polymer chains. |

Incorporation into Organic Frameworks

The structure of this compound suggests its potential use as a building block in the construction of more complex, ordered materials such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). While there is no direct literature on the use of this specific compound, the principles of framework chemistry provide a basis for this potential application.

In the context of MOFs, the amide oxygen could potentially coordinate to metal centers, although this is less common than carboxylate or nitrogen heterocycle linkers. More plausibly, the allyl groups could be chemically modified to introduce functionalities more suitable for coordination, such as carboxylic acids or pyridyl groups. A related compound, N,N-diethyl-3-methylbenzamide (DEET), has been shown to act as a solvent and a phase-directing agent in the synthesis of MOFs, highlighting the potential role of substituted benzamides in this field. osti.gov

For COFs, which are constructed from organic building blocks linked by strong covalent bonds, the diallyl groups of this compound could potentially participate in polymerization reactions to form a porous, crystalline network. The defined geometry and rigidity of the 3,5-dimethylphenyl core would be advantageous in creating a well-ordered framework.

Applications in Catalysis and Ligand Design

The unique combination of a rigid aromatic backbone and flexible allyl moieties in this compound presents intriguing possibilities for its use in catalysis, particularly as a ligand for transition metal complexes.

Exploration as a Ligand in Transition Metal Complexes for Catalysis

The diallyl amide functionality offers multiple coordination modes to a metal center. The nitrogen atom of the amide can act as a Lewis base, donating its lone pair of electrons. More significantly, the two allyl groups can coordinate to a transition metal through their C=C double bonds. This η²-coordination is a common feature in organometallic chemistry and is crucial for many catalytic processes.

The presence of two allyl groups could allow the ligand to act as a bidentate or even a bridging ligand, coordinating to one or two metal centers, respectively. The 3,5-dimethyl substitution on the benzoyl ring provides steric bulk, which can influence the coordination geometry around the metal center and, consequently, the selectivity of the catalytic reaction. For instance, in reactions such as hydroformylation or cross-coupling, the steric and electronic properties of the ligand are paramount in controlling the regioselectivity and stereoselectivity of the products.

While research on this compound itself is limited, studies on other N,N-diallyl amides and benzamide derivatives in catalysis provide a basis for potential applications. For example, various benzamide derivatives have been employed in transition metal-catalyzed reactions, often acting as directing groups for C-H activation. researchgate.net Similarly, transition metal complexes with allyl ligands are well-established catalysts and intermediates in a variety of organic transformations. wikipedia.org

Table 1: Potential Catalytic Applications based on Ligand Features

| Catalytic Reaction | Potential Role of this compound | Key Structural Features |

| Polymerization | As a ligand to control polymer chain growth and stereochemistry. | Bidentate coordination of allyl groups, steric influence of the dimethylbenzoyl group. |

| Cross-Coupling Reactions | To stabilize the active metal catalyst and influence product selectivity. | Coordination of allyl groups, electronic effects of the benzamide moiety. |

| Asymmetric Catalysis | As a chiral ligand (if derivatized) to induce enantioselectivity. | Potential for chiral modifications on the allyl or benzoyl groups. |

Investigation of Metal-Allyl Interactions

The interaction between a transition metal and an allyl group can be described by the Dewar-Chatt-Duncanson model, involving a σ-donation from the filled π-orbital of the allyl group to a vacant d-orbital of the metal, and a π-back-donation from a filled d-orbital of the metal to the vacant π*-antibonding orbital of the allyl group. The strength of these interactions dictates the stability and reactivity of the resulting metal complex.

In the case of this compound, the two allyl groups could exhibit cooperative effects. They might coordinate to the same metal center in a chelating fashion, forming a stable metallacycle. The geometry of this chelate ring would be influenced by the steric hindrance from the 3,5-dimethylphenyl group. Alternatively, the two allyl groups could bridge two different metal centers, leading to the formation of polynuclear complexes with potentially unique catalytic properties.

Spectroscopic techniques such as NMR and X-ray crystallography would be invaluable in characterizing the precise nature of these metal-allyl interactions. For instance, ¹H and ¹³C NMR spectroscopy can provide information about the coordination mode of the allyl groups (η¹ vs. η³), while X-ray crystallography can reveal the exact bond lengths and angles in the solid state.

Sensory Chemistry (Excluding Biological Response)

The field of sensory chemistry investigates how the chemical structure of a molecule relates to its perception by sensory systems, such as olfaction. While avoiding any discussion of biological responses, we can explore the potential interactions of this compound with olfactory receptors from a purely chemical and structural modeling perspective.

Investigation of Olfactory Receptor Interactions with Amide Structures (Purely chemical/structural interaction modeling)

Olfactory receptors are G-protein coupled receptors (GPCRs) that possess a binding pocket into which odorant molecules fit. The interaction between an odorant and a receptor is governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. The shape, size, and electronic properties of the odorant molecule are critical determinants of its binding affinity and specificity for a particular receptor.

Modeling studies on other benzamide derivatives have shown that the orientation of the amide group and the nature of the substituents on the aromatic ring and the nitrogen atom significantly affect their interaction with receptors. nih.gov For this compound, the flexibility of the allyl chains could allow the molecule to adopt various conformations within the binding pocket, potentially interacting with multiple residues.

Table 2: Predicted Structural Features for Olfactory Receptor Interaction Modeling

| Molecular Feature | Potential Interaction Type | Relevant for Modeling |

| Amide Carbonyl Oxygen | Hydrogen Bond Acceptor | Docking scores, interaction energy calculations. |

| Amide Nitrogen | Potential Hydrogen Bond Donor (if protonated) | Unlikely under physiological pH but can be modeled. |

| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Interaction with aromatic amino acid residues (e.g., Phe, Tyr, Trp). |

| Dimethyl Groups | Van der Waals Interactions, Steric Hindrance | Defining the shape and fit within the binding pocket. |

| Allyl Groups | Hydrophobic Interactions, Conformational Flexibility | Exploration of different binding poses and dynamic interactions. |

By comparing the modeled interactions of this compound with those of known odorants, it might be possible to hypothesize about its potential sensory characteristics, purely from a structural and chemical standpoint. Such in silico studies can guide future experimental work in the field of sensory science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-diallyl-3,5-dimethylbenzamide, and how can reaction conditions be systematically optimized?

- Methodology : Start with nucleophilic substitution of 3,5-dimethylbenzoyl chloride with diallylamine under Schotten-Baumann conditions. Use temperature-controlled reactions (e.g., 0–5°C) to minimize side products like over-alkylation. Monitor progress via TLC and adjust stoichiometry (e.g., 1:2.2 molar ratio of acyl chloride to amine) to improve yields . Purification via column chromatography (hexane/EtOAC gradients) ensures high purity, as demonstrated in analogous benzamide syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Combine spectroscopic techniques:

- 1H/13C NMR : Confirm diallyl substitution via characteristic vinyl proton signals (δ 5.1–5.8 ppm) and carbonyl resonance (δ ~165 ppm).

- HR-MS : Verify molecular ion [M+H]+ with <2 ppm mass accuracy .

- IR : Check for amide C=O stretching (~1650 cm⁻¹) and absence of residual acyl chloride peaks .

- Cross-reference with computational predictions (e.g., DFT-based NMR chemical shifts) to resolve ambiguities .

Q. What solvent systems and storage conditions ensure the compound’s stability during experimental workflows?

- Methodology : Test solubility in polar aprotic solvents (DMF, DMSO) for reactions and non-polar solvents (hexane) for crystallization. Store under inert gas (argon) at –20°C to prevent oxidation of allyl groups, as instability in similar benzamides is linked to ambient moisture and light exposure .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical polymerization or cycloaddition reactions?

- Methodology : Use DFT calculations (e.g., Gaussian 16) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for radical initiation or Diels-Alder reactivity. Compare with experimental outcomes, such as regioselectivity in [2+4] cycloadditions, to refine computational parameters .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) for this compound?

- Methodology :

- Dose-response assays : Test across concentrations (1 nM–100 µM) to differentiate bacteriostatic vs. cytotoxic thresholds .

- Mechanistic studies : Use fluorescence microscopy to assess membrane disruption (propidium iodide uptake) vs. metabolic inhibition (ATP depletion assays) .

- Statistical validation : Apply ANOVA to identify significant outliers and replicate under controlled cell lines/passage numbers .

Q. How can researchers characterize degradation products of this compound under oxidative or photolytic conditions?

- Methodology :

- LC-MS/MS : Identify fragments (e.g., allyl group cleavage products) using collision-induced dissociation.

- EPR spectroscopy : Detect free radicals in photolytic degradation pathways .

- Kinetic analysis : Model half-life (t1/2) under UV light (254 nm) or H2O2 exposure to inform handling protocols .

Q. What advanced techniques quantify trace impurities in bulk synthesized material?

- Methodology :

- HPLC-DAD : Use C18 columns (acetonitrile/water gradients) to separate impurities with LOD ≤0.1%.

- GC-MS : Detect volatile byproducts (e.g., residual diallylamine) .

- NMR relaxation experiments : Quantify low-abundance species via T1/T2 measurements .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., conflicting NMR shifts) for this compound?

- Methodology :

- Solvent standardization : Re-run spectra in deuterated solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts .

- Cross-lab validation : Collaborate with independent labs to replicate results, ensuring instrument calibration (e.g., NMR lock mass) .

- Crystallography : If feasible, obtain single-crystal X-ray data to resolve structural ambiguities .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.